molecular formula C11H21ClN2O B2995231 (2S)-N-cyclohexylpyrrolidine-2-carboxamide hydrochloride CAS No. 55665-49-1

(2S)-N-cyclohexylpyrrolidine-2-carboxamide hydrochloride

Cat. No.: B2995231
CAS No.: 55665-49-1
M. Wt: 232.75
InChI Key: PQJOAQDAPAQVCP-PPHPATTJSA-N
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Description

(2S)-N-cyclohexylpyrrolidine-2-carboxamide hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. It is characterized by the presence of a cyclohexyl group attached to the nitrogen atom of the pyrrolidine ring and a carboxamide group at the second position of the ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-cyclohexylpyrrolidine-2-carboxamide hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-N-cyclohexylpyrrolidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides.

Major Products

    Oxidation: N-oxides.

    Reduction: Amines.

    Substitution: Alkyl or aryl-substituted derivatives.

Mechanism of Action

The mechanism of action of (2S)-N-cyclohexylpyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in the inhibition of inflammatory mediators and modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-N-cyclohexylpyrrolidine-2-carboxamide hydrochloride is unique due to the specific combination of the cyclohexyl group and the pyrrolidine-2-carboxamide structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

(2S)-N-cyclohexylpyrrolidine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O.ClH/c14-11(10-7-4-8-12-10)13-9-5-2-1-3-6-9;/h9-10,12H,1-8H2,(H,13,14);1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJOAQDAPAQVCP-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC(=O)[C@@H]2CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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